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l-Methoxyphenamine

Cat. No.: B1166180
CAS No.: 111138-72-8
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Description

Historical Context of Synthesis and Early Academic Investigations

The historical trajectory of l-methoxyphenamine research begins with the synthesis of the racemic form.

The initial synthesis of methoxyphenamine (B1676417) was reported by Woodruff and co-workers at the Upjohn company. nih.govsigmaaldrich.com Subsequent work by Heinzelman, also from Upjohn, refined the synthetic procedure and provided a corrected melting point for methoxyphenamine hydrochloride in later academic literature. nih.govsigmaaldrich.com These early investigations laid the groundwork for the chemical characterization of the compound.

Following the initial synthesis, methodologies evolved, and academic research addressed the separation of the different stereoisomers. Heinzelman's work is noted for describing the resolution of racemic methoxyphenamine, allowing for the study of the individual enantiomers, including this compound. nih.govsigmaaldrich.com This resolution was a significant step in understanding the properties of the specific stereoisomers.

Initial Synthesis Procedures and Early Chemical Characterization

Chemical Nomenclature and Structural Classification in Research

Precise nomenclature and structural understanding are fundamental in the academic and research discussion of this compound.

In scientific discourse, methoxyphenamine and its isomers are referred to by various names. The IUPAC name for the compound is 1-(2-methoxyphenyl)-N-methylpropan-2-amine. nih.govnih.govwikipedia.orgipfs.io Common synonyms encountered in scientific literature include 2-methoxy-N,alpha-dimethylphenethylamine and Orthoxine. nih.govwikipedia.orgipfs.io While these names often refer to the racemate, specific research may denote the l-isomer (or (S)-isomer) when discussing resolved forms. ipfs.io

Methoxyphenamine is classified as a derivative of phenethylamine (B48288). nih.gov Its structure features the core phenethylamine backbone, which consists of a benzene (B151609) ring attached to an ethylamine (B1201723) chain. nih.gov Key functional groups attached to this backbone include a methoxy (B1213986) group (-OCH₃) at the ortho (2) position of the benzene ring and methyl groups (-CH₃) attached to both the nitrogen atom and the alpha carbon of the ethylamine chain. nih.gov In chemical research, the presence and position of functional groups are critical as they dictate a molecule's physical and chemical properties, including its reactivity and interactions with other substances. The phenethylamine structure itself is a scaffold for a wide range of psychoactive compounds, and modifications through the addition of functional groups like methoxy and methyl moieties alter the compound's specific properties.

IUPAC and Common Synonyms for this compound in Scientific Discourse

Overview of Research Trajectories Excluding Clinical Applications

Academic and research interest in this compound, outside of its clinical use as a bronchodilator, spans several key areas. These trajectories include studies on its synthesis, analytical techniques for its detection and quantification, investigations into its metabolism, and its application as a model compound in pharmacokinetic studies. This research contributes to a broader understanding of phenethylamine derivatives and informs forensic and toxicological analyses.

Detailed research findings in these areas highlight the chemical synthesis pathways for producing methoxyphenamine hydrochloride, often involving reactions between o-methoxyphenylacetone and methylamine. Analytical research has focused on developing sensitive and specific methods for detecting methoxyphenamine in various samples, including biological fluids and wastewater, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for forensic toxicology and monitoring the presence of related substances.

Metabolism studies, often conducted using in vitro models like human liver microsomes, have identified key metabolic pathways of methoxyphenamine, including O-demethylation and ring hydroxylation, primarily catalyzed by cytochrome P450 enzymes, such as CYP2D6.

Furthermore, this compound has been used as a model compound in research investigating the behavior of structurally similar drugs, such as methamphetamine. Studies have utilized methoxyphenamine to understand drug incorporation into hair and its movement along the hair shaft, providing insights relevant to forensic hair analysis. Research has also explored the differences in urinary excretion profiles after active versus passive inhalation of methoxyphenamine smoke in controlled studies, serving as a model for methamphetamine exposure scenarios.

Data from these research trajectories often involves chromatographic parameters, mass spectral data, metabolic profiles, and excretion patterns.

Data Tables

While specific raw data tables from individual studies are extensive and varied, the types of data generated in non-clinical research on this compound can be summarized and exemplified.

Research AreaType of Data CollectedExample ParametersRelevant Studies
Synthesis Reaction conditions, yields, purity analysisTemperature, reaction time, mole yield, spectroscopic data (NMR, MS)
Analytical Methods Chromatographic parameters, detection limits, linearity, accuracy, precision, recoveryRetention times, mass-to-charge ratios (m/z), limit of detection (LOD), limit of quantification (LOQ), calibration curves
Metabolism Identification of metabolites, enzyme involvement, metabolic pathwaysStructures of metabolites (e.g., O-desmethylmethoxyphenamine), enzyme kinetics, inhibition data
Pharmacokinetics (Model Studies) Drug concentrations in biological matrices over time, excretion profiles, distributionConcentration vs. time curves, urinary excretion amounts, hair segment concentrations
Receptor Binding Binding affinity (association constants) to specific receptorsAssociation constant (M⁻¹)

Note: The table above provides examples of data types and parameters commonly found in the cited research areas. Specific numerical data varies significantly between individual studies and experimental designs.

Detailed research findings include observations on the movement rate of methoxyphenamine along the hair shaft, estimated at 2.8-3.2 mm/week, consistent with hair growth, without significant diffusion. Studies on urinary excretion after inhalation have shown significantly lower concentrations and excretion amounts following passive inhalation compared to active inhalation, with maximum urinary concentrations and total excreted amounts being substantially different between the two exposure types.

In vitro metabolism studies have confirmed the role of CYP2D6 in the formation of O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine (B1197144), and have identified a novel ring-hydroxylated metabolite. Receptor binding studies have quantified the association constants of methoxyphenamine with receptors like the β2-adrenoceptor.

These research trajectories, by focusing on the fundamental chemical, analytical, and metabolic aspects of this compound, contribute valuable data to the scientific community, supporting forensic science, toxicology, and the broader understanding of related chemical compounds, distinct from direct clinical applications or patient-focused outcomes.

Properties

CAS No.

111138-72-8

Molecular Formula

C27H43Li3N7O17P3S1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of L Methoxyphenamine

Optimization of Synthetic Pathways for l-Methoxyphenamine

The synthesis of methoxyphenamine (B1676417) has been explored, with early work describing synthetic procedures. An improved synthetic procedure for methoxyphenamine, including the resolution of the racemic mixture, was reported by Heinzelman. wikipedia.org Optimizing synthetic pathways is crucial for achieving high yields and purity, which are critical for chemical and potential pharmaceutical applications. Factors such as reaction temperature, time, reactant mole ratios, and solvent choice significantly influence the efficiency and outcome of a synthesis. medpharmres.commdpi.com

Strategies for Improved Yield and Purity in Laboratory Synthesis

Improving yield and purity in laboratory synthesis involves careful control of reaction parameters and subsequent purification techniques. While specific detailed strategies for optimizing this compound synthesis yield and purity are not extensively documented in the provided sources, general principles from chemical synthesis apply. These include optimizing reactant stoichiometry, reaction time, temperature, and choice of catalyst or reagents. medpharmres.commdpi.com Purification methods such as crystallization, distillation, and chromatography (including column chromatography and preparative HPLC) are standard techniques used to isolate and purify the desired product from reaction mixtures and byproducts, thereby enhancing purity. mdpi.com

Stereoselective Synthesis Approaches and Chiral Resolution Techniques

Methoxyphenamine possesses a chiral center, meaning it exists as enantiomers (l- and d-forms). Obtaining the pure l-isomer requires either a stereoselective synthetic route or the separation of the racemic mixture (chiral resolution). Early synthesis efforts included the resolution of racemic methoxyphenamine. wikipedia.org

Chiral resolution techniques aim to separate enantiomers. One effective method involves the use of chiral stationary phases in chromatography. The resolution of methoxyphenamine and its analogues has been successfully achieved using a liquid chromatographic chiral stationary phase derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov This method demonstrated good separation factors and resolution values for methoxyphenamine. nih.gov Another strategy for chiral resolution is the formation of diastereomeric derivatives using an enantiopure chiral resolving agent, followed by separation based on differences in their physicochemical properties (e.g., solubility or chromatographic behavior), and subsequent cleavage to recover the pure enantiomers. mdpi.com Stereoselective synthesis, on the other hand, involves designing a synthetic route that preferentially produces one enantiomer over the other, often employing chiral catalysts or auxiliaries. mdpi.comchiralpedia.com

Synthesis of Deuterated Analogs for Mechanistic Studies

The synthesis of deuterated analogs of chemical compounds is a valuable strategy in mechanistic studies, particularly in understanding metabolic pathways and reaction mechanisms. Deuterium (B1214612) labeling can provide insights into bond cleavage and formation events. nih.govsnnu.edu.cn While specific methods for the synthesis of deuterated this compound are not detailed in the provided information, general approaches for synthesizing deuterated amines and related compounds exist. These methods can involve the use of deuterated reagents or solvents in standard synthetic transformations or through hydrogen-deuterium exchange reactions catalyzed by various systems. nih.govsnnu.edu.cnresearchgate.netresearchgate.net For example, deuterated ephedrine (B3423809) analogs have been synthesized from corresponding amines using procedures involving deuterated reagents. researchgate.net Techniques like using CD₃I or performing reactions in D₂O with appropriate catalysts are employed for introducing deuterium into organic molecules. nih.govsnnu.edu.cnresearchgate.netgoogle.com

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is often employed to enhance the analytical detectability and improve the chromatographic properties of compounds, particularly for techniques like gas chromatography (GC). Derivatization can increase volatility, improve thermal stability, and introduce functional groups suitable for specific detectors. jfda-online.com

Pentafluorobenzoyl Chloride Derivatization for Gas Chromatography-Mass Spectrometry

Pentafluorobenzoyl chloride (PFB-Cl) is a widely used derivatizing agent, particularly for the analysis of amines and other compounds by gas chromatography-mass spectrometry (GC-MS), especially when using electron capture detection (ECD) or negative ion chemical ionization (NICI). jfda-online.comnih.govnih.gov PFB-Cl reacts with amines to form stable pentafluorobenzoyl derivatives, which often exhibit improved chromatographic properties and strong signals in GC-MS. jfda-online.comnih.govresearchgate.net A GC/MS method for the identification and quantitation of sympathomimetic amines in urine utilized in-solution derivatization with pentafluorobenzoyl chloride, where methoxyphenamine was employed as an internal standard. researchgate.net This highlights the utility of PFB-Cl derivatization for the analysis of methoxyphenamine or related compounds by GC-MS. The reaction conditions for pentafluorobenzoyl derivatization, such as time and temperature, can be optimized to achieve efficient derivatization. nih.gov

Generation of Metabolites for Reference Standards in Research

The generation of metabolites for use as reference standards is a critical aspect of drug metabolism studies, toxicological analysis, and doping control. These standards are essential for the accurate identification and quantification of metabolites in biological matrices. While analytical techniques have advanced significantly, the synthesis of authentic metabolites remains a primary approach for confirming their formation and structure. nih.gov

Studies on methoxyphenamine (MP) metabolism have identified several key metabolites. These include O-desmethylmethoxyphenamine (ODMP), N-demethylmethoxyphenamine (NDMP), and 5-hydroxymethoxyphenamine (B1197144) (5HMP). nih.govnih.govresearchgate.net The generation of these metabolites for reference standards can be achieved through various methods, including chemical synthesis and biotransformation.

Chemical synthesis offers a direct route to obtaining well-characterized metabolite standards. For instance, studies have described the synthesis of methoxyphenamine hydrochloride as a synthetic reference standard. Similarly, authentic synthetic compounds of metabolites like 5-hydroxy-2-methoxy-N-methylamphetamine, 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone have been used for comparison in metabolite identification studies. nih.gov Multistep synthesis starting from commercially available compounds can provide good yields of desired metabolites. rsc.org

Biotransformation methods, particularly using in vitro systems, are also employed to generate metabolites. Human liver microsomes and expressed cytochrome P450 enzymes, such as CYP2D6, have been utilized to study MP metabolism and produce metabolites like ODMP and 5HMP. nih.govresearchgate.net While in vitro systems may not perfectly replicate in vivo metabolite patterns, they are valuable for qualitative human metabolism studies and can serve as a source for screening in silico metabolites when authentic human samples are unavailable. helsinki.fi However, producing sufficient quantities of metabolites for reference standards using in vitro methods can require substantial amounts of the parent compound. helsinki.fi

The analytical procedures used to identify and quantify MP metabolites often involve techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govdshs-koeln.de These methods rely on the availability of reliable reference standards for calibration and confirmation. nih.govdshs-koeln.de For example, calibration curves for MP and ODMP in urine analysis have been prepared by adding known concentrations of these standards to blank urine. nih.gov The use of internal standards, such as stable isotopically labeled analogs, is also crucial for accurate quantification in these studies. nih.gov

The development and availability of characterized reference materials for methoxyphenamine and its metabolites are essential for ensuring the accuracy and reliability of analytical measurements in various research and applied settings, including doping control analysis. dshs-koeln.delgcstandards.com

Advanced Analytical Characterization Techniques for L Methoxyphenamine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, yielding data that can reveal details about its structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), researchers can deduce the connectivity of atoms and the presence of specific functional groups within the l-Methoxyphenamine molecule. A ¹H NMR spectrum of this compound has been recorded at 500 MHz in CDCl₃, providing experimental data on the chemical shifts, multiplicity, and integration of hydrogen atoms within the molecule. Predicted ¹H NMR spectra in different solvents like D₂O are also available, which can be used for comparative analysis or in studies involving aqueous solutions. The analysis of these spectral features allows for the confirmation of the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structural subunits through the analysis of fragmentation patterns. When this compound is subjected to electron ionization (EI) in a mass spectrometer, it forms a molecular ion (M+•) which then fragments into smaller ions. libretexts.org The masses of these fragment ions and their relative abundances provide a unique fingerprint that can be used to identify the compound and confirm its structure. For this compound, the NIST Chemistry WebBook provides mass spectral data obtained via electron ionization. nist.gov PubChem also lists key fragment ions observed in the MS2 spectrum, such as prominent peaks at m/z 149, 121, and 148, originating from a precursor ion at m/z 180.1383 ([M+H]+). nih.gov Analyzing these fragmentation pathways helps in understanding the stability of different parts of the molecule and confirming the presence of specific substructures. The analytical procedure involving acetylation of methoxyphenamine (B1676417) and its metabolites has been shown to yield acetylated products with good chromatographic properties and readily interpretable mass spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is valuable for the quantitative analysis of compounds that contain chromophores (functional groups that absorb UV-Vis light). While specific UV-Vis absorption maxima for this compound itself were not extensively detailed in the search results, UV-Vis spectroscopy is generally used for quantitative analysis by applying the Beer-Lambert Law, where absorbance is directly proportional to concentration. prezi.com A standard curve of Methoxyphenamine HCl in 0.1M HCl at 271nm has been utilized for quantitative analysis. prezi.com Fluorescence spectroscopy, which involves exciting a molecule at a specific wavelength and measuring the emitted light, can offer high sensitivity for quantitative analysis compared to absorption spectroscopy, although potential errors exist. prezi.com UV-Vis spectral analysis is also a primary step in photosafety assessments to determine if a compound absorbs light in the 290-700 nm range, with significant absorption defined by a molar extinction coefficient (MEC) >1000 L mol⁻¹cm⁻¹. iivs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers). pressbooks.pub The IR spectrum of a compound provides a unique fingerprint, particularly in the region below 1500 cm⁻¹, which can be used for identification by comparison to reference spectra. pressbooks.pub, s-a-s.org While a detailed IR spectrum of this compound was not fully available in the search results, general principles of IR spectroscopy apply. For example, O-H and N-H stretching vibrations typically appear in the 3300-3650 cm⁻¹ range, C-H stretching near 3000 cm⁻¹, and C=O stretching between 1680 and 1750 cm⁻¹. pressbooks.pub The presence of characteristic bands corresponding to the amine, methoxy (B1213986), and aromatic functionalities in this compound can be confirmed through IR spectroscopy. prezi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating a compound from a mixture and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This makes it a highly effective method for both qualitative identification and quantitative determination of volatile and semi-volatile compounds like this compound. bdn.go.th, nih.gov In GC-MS, the sample is first separated into its individual components as they pass through a gas chromatography column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum is then compared to spectral libraries for identification. nih.gov GC-MS methods have been developed and validated for the analysis of amphetamines, including compounds structurally related to methoxyphenamine, in biological matrices like urine. bdn.go.th These methods often involve sample preparation steps such as solid phase extraction to isolate the analytes. bdn.go.th Derivatization of analytes prior to GC-MS analysis can improve chromatographic properties, enhance separation, and aid in detection and structural elucidation. jfda-online.com GC-MS allows for the qualitative identification based on retention time and comparison of mass spectra, and quantitative analysis using techniques like selected ion monitoring (SIM). nih.gov

Analytical TechniquePrimary ApplicationKey Information ProvidedRelevant Findings/Details
NMR Spectroscopy Structural ConfirmationConnectivity of atoms, functional groups, stereochemistryExperimental ¹H NMR data available (500 MHz, CDCl₃). Predicted spectra also used.
Mass Spectrometry Molecular Weight, Fragmentation Pattern, IdentificationMolecular ion mass, characteristic fragment ions, isotopic informationMolecular weight of this compound (free base) is 179.26 g/mol . nih.gov Prominent fragment ions at m/z 149, 121, 148. nih.gov
UV-Vis Spectroscopy Quantitative Analysis, Chromophore DetectionAbsorption maxima (λmax), molar extinction coefficient (MEC)Used for quantitative analysis via Beer-Lambert Law. prezi.com Standard curve at 271nm reported. prezi.com
IR Spectroscopy Functional Group IdentificationCharacteristic absorption bands corresponding to molecular vibrationsUsed to identify functional groups like amine, methoxy, and aromatic ring. prezi.com
GC-MS Separation, Qualitative and Quantitative AnalysisRetention time, mass spectrum, identification, concentrationUsed for analysis in biological samples. bdn.go.th Derivatization can improve analysis. jfda-online.com Enables qualitative and quantitative determination. nih.gov
Optimization of Extraction and Derivatization Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)

LC-MS/MS and HPLC are powerful techniques for the separation, identification, and quantification of this compound and its metabolites.

Method development for this compound and its metabolites using LC-MS/MS and HPLC involves optimizing chromatographic conditions and detection parameters. A validated LC-MS/MS method for methoxyphenamine in doping control analysis utilized liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) with direct injection of urine aliquots. dshs-koeln.denih.gov This method provided a fast and sensitive alternative for confirmation. dshs-koeln.denih.gov Methoxyphenamine was detected by characteristic product ions at m/z 149, 121, 93, and 91. dshs-koeln.de The limit of detection (LOD) for this method was reported as 0.7 ng mL⁻¹. dshs-koeln.denih.gov Intraday precision ranged from 2.5-5.8%, and interday precision ranged from 10.8-16.2%. dshs-koeln.denih.gov

Studies on the metabolism of methoxyphenamine have identified three major products resulting from N- or O-demethylation and ring hydroxylation at position 5, with the latter being further conjugated to glucuronic acid. dshs-koeln.de Analytical methods employing GC-MS and LC-MS/MS have been used to analyze methoxyphenamine and several of its metabolites. dshs-koeln.de

HPLC methods have also been developed for the determination of methoxyphenamine, often in combination with other compounds in dosage forms. A validated HPLC-UV method for the simultaneous determination of aminophylline, methoxyphenamine hydrochloride, noscapine, and chlorphenamine maleate (B1232345) in capsules was developed. researchgate.netnih.gov This method used a C18 column and an aqueous-organic mobile phase with UV detection at 264 nm. researchgate.net The separation was achieved within 6 minutes. researchgate.net Linearity was observed in the range of 62.5-375 µg ml⁻¹ for methoxyphenamine hydrochloride. researchgate.net Intra- and inter-day RSDs for methoxyphenamine hydrochloride ranged from 0.4-0.6%. researchgate.net Recoveries were reported between 99.8% and 100.4%. researchgate.net

Another RP-HPLC method for determining methoxyphenamine, noscapine, and theophylline (B1681296) in human plasma utilized a C18 column and a mobile phase containing methanol (B129727) and sodium hexanesulfonate with UV detection at 200 nm for methoxyphenamine. ingentaconnect.com Liquid-liquid extraction and back-extraction were used for sample preparation. ingentaconnect.com The limit of quantification for methoxyphenamine was 5 µg L⁻¹, and the linear range was 5-500 µg L⁻¹. ingentaconnect.com Within-day and between-day RSDs were less than 11%, and average recoveries were between 89.76% and 104.0%. ingentaconnect.com

The choice of column chemistry and optimization of the mobile phase are crucial for achieving adequate separation and sensitivity in LC-MS/MS and HPLC methods for this compound.

C6-phenyl reverse-phase columns have been specifically noted for the separation of methoxyphenamine from isomeric compounds, such as p-methoxymetamphetamine (PMMA), in doping control analysis using LC-APCI-MS/MS. dshs-koeln.denih.gov This type of column facilitates the unambiguous identification of the applied substance. nih.gov C6-Phenyl columns provide separation based on pi-pi interactions and hydrophobicity. uvison.com

Reversed-phase chromatography, in general, utilizes non-polar stationary phases (like C18, C8, phenyl) and polar mobile phases. wikipedia.orgseparationmethods.com The retention of compounds is primarily based on hydrophobic interactions. wikipedia.org Factors affecting retention and separation include the chemical nature and bonding density of the stationary phase, the composition and polarity of the mobile phase (using organic modifiers like methanol and acetonitrile), and additives like buffers to control pH. wikipedia.orgseparationmethods.com

Mixed-mode stationary phases combine multiple retention mechanisms, such as reversed-phase and ion-exchange interactions, within a single column. nih.govhelixchrom.comchromatographyonline.com These phases can offer alternative selectivity compared to traditional reversed-phase or ion-exchange columns and can be particularly useful for separating compounds with a wide range of polarities or ionizable characteristics. helixchrom.comchromatographyonline.com An octadecyl/sulfonate bonded silica (B1680970) mixed-mode phase has shown pronounced mixed-mode retention behavior and was applied to separate components in compound methoxyphenamine capsules. researchgate.netnih.gov The retention on mixed-mode phases is influenced by both ionic and solvent strength in the mobile phase, allowing for fine-tuning of separations. nih.gov While the specific application of C6-phenyl or mixed-mode phases solely for this compound and its metabolites in non-human biological systems is not explicitly detailed, the principles of their application in complex matrices for related compounds are relevant.

Mobile phase optimization involves selecting the appropriate organic solvent(s), buffer system, pH, and potentially additives to achieve optimal peak shape, retention time, and separation efficiency. For LC-MS based methods, mobile phase modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid or acetic acid are commonly used to improve electrospray ionization. mdpi.com The concentration and pH of the mobile phase significantly impact the retention and separation of ionizable compounds on both reversed-phase and mixed-mode columns. wikipedia.orghelixchrom.commdpi.com

Method Development for this compound and its Metabolites

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the qualitative assessment of this compound, particularly for screening purposes or initial identification. While specific details on the application of TLC solely for this compound are limited in the provided search results, TLC is a recognized chromatographic method in pharmaceutical analysis and for the analysis of drug formulations. tandfonline.comijpsr.comgamanamspmvv.in It involves the separation of compounds on a thin layer of stationary phase coated on a plate, with separation based on differential migration of analytes driven by a mobile phase. The separated compounds are visualized using various detection methods. TLC can provide a rapid qualitative assessment of the presence of this compound in a sample by comparing its retention factor (Rf value) to that of a known standard.

Electrophoretic Methods

Electrophoretic methods, particularly capillary electrophoresis (CE), offer alternative separation principles based on the differential migration of charged species in an electric field.

Capillary electrophoresis coupled with electrochemiluminescence (ECL) detection has been investigated for the analysis of methoxyphenamine. nih.gov A CE-ECL method was developed for the analysis of ethambutol (B1671381) and methoxyphenamine, achieving complete separation in 8 minutes using a background electrolyte of 20 mM sodium phosphate (B84403) at pH 10.0 and a separation voltage of 9 kV. nih.gov ECL detection was performed with an indium/tin oxide working electrode. nih.gov Linear correlation between ECL intensity and drug concentration was obtained in the range of 2-50 ng/ml for both compounds in water. nih.gov The LOD for methoxyphenamine in water was 0.9 ng/ml. nih.gov The method's applicability to human plasma spiked with ethambutol and methoxyphenamine was examined, with LODs of 0.4 µg/ml for ethambutol and 0.3 µg/ml for methoxyphenamine in plasma. nih.gov The relative standard deviation values for peak size and migration time demonstrated good reproducibility. nih.gov

CE is a powerful technique for separating both charged and neutral compounds and has applications in the assay of drugs and the determination of drug-related impurities. conicet.gov.ar Affinity capillary electrophoresis (ACE) can be used to study drug interactions with serum proteins. d-nb.info Chiral capillary electrophoresis methods have also been developed for the enantioseparation of chiral drugs, and methoxyphenamine has been one of the analytes for which enantio-separation was achieved using antibiotics as chiral selectors in the background electrolyte. mdpi.com

Capillary Electrophoresis with Electrochemi-luminescence (CE-ECL) Detection

Capillary Electrophoresis (CE) coupled with Electrochemi-luminescence (ECL) detection has been investigated for the analysis of methoxyphenamine. This technique leverages the separation efficiency of CE and the sensitive detection provided by ECL. Research has explored the application of CE-ECL for the analysis of methoxyphenamine, often alongside other compounds. researchgate.net While specific details solely focused on this compound with CE-ECL in isolation are limited in the provided context, the application of ECL-based sensors and CE-based methods for related sympathomimetic amines and other compounds in complex matrices highlights the potential and relevance of this technique for the analysis of methoxyphenamine. researchgate.netacs.org

Validation Parameters for Analytical Methods in Research Settings

Validation of analytical methods is a fundamental requirement in research to ensure that the data generated is reliable, accurate, and suitable for its intended purpose. youtube.comdemarcheiso17025.com Key validation parameters assessed include specificity, limits of detection and quantitation, linearity, precision, accuracy, and recovery. wjarr.comneutronco.com

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components expected to be present, such as impurities, degradation products, or matrix components. wjarr.comeuropa.euich.org Selectivity is the ability of a method to distinguish between the analyte and other substances. wjarr.comeuropa.eu For chromatographic methods used in methoxyphenamine analysis, specificity and selectivity are typically demonstrated by ensuring that the analyte peak is well-separated from other components and by verifying the identity of the analyte, often through techniques like mass spectrometry. europa.eunih.gov For instance, an LC-MS/MS method for methoxyphenamine in urine demonstrated specificity and the ability to separate it from isomeric compounds like p-methoxymetamphetamine (PMMA) using a C6-phenyl column. nih.gov

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected, though not necessarily quantified precisely. wjarr.comich.orgwaters.com The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. wjarr.comich.orgwaters.com These parameters are critical for methods used to detect and quantify low concentrations of this compound, such as in biological specimens or for impurity testing. LOD and LOQ are commonly determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. wjarr.commedcraveonline.comijopp.org

Reported LOD and LOQ values for methods applicable to methoxyphenamine or its related analysis include:

MethodAnalyteLODLOQSource
LC-MS/MSN-Nitroso Methoxyphenamine impurity0.083 ppm0.25 ppm
GC/MSSympathomimetic amines (Methoxyphenamine as IS)7-28 ng/mL23-94 ng/mL nih.gov
LC-MS/MSMethoxyphenamine (in urine)0.7 ng mL⁻¹Not specified nih.gov
UPLCTiemoniummethylsulphate (Example)0.12 µg mL⁻¹0.37 µg mL⁻¹ medcraveonline.com
HPLCMoxifloxacin (Example)0.029 µg/mL0.095 µg/mL ijopp.org

Linearity and Calibration Curve Performance

Linearity establishes that the analytical method provides results that are directly proportional to the concentration of the analyte within a specified range. medcraveonline.comtsijournals.com This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve plotting the instrument response versus the analyte concentration. medcraveonline.comijopp.org The performance of the calibration curve is assessed by parameters such as the correlation coefficient (r or R²), slope, and y-intercept. medcraveonline.com A correlation coefficient close to 1 indicates good linearity.

Studies involving the analysis of methoxyphenamine or related compounds have reported good linearity for the developed methods:

MethodAnalyteConcentration RangeCorrelation Coefficient (r or R²)Source
LC-MS/MSN-Nitroso Methoxyphenamine impurityPredefined range0.999
GC/MSSympathomimetic amines (Methoxyphenamine as IS)25-5000 ng/mL≥ 0.997 nih.gov
HPLCMethoxyphenamine Hydrochloride62.5-375 µg/mLGood linearity reported researchgate.netnih.gov
LC-MS/MSMethoxyphenamine (MPA) and metabolite0.1-100 ng/mL (in urine)0.998-0.999 nih.gov
UPLCTiemoniummethylsulphate (Example)0.5-10 µg mL⁻¹Linear calibration reported medcraveonline.com
HPLCMoxifloxacin (Example)80-120% of test concentration0.999 ijopp.org

For establishing linearity, a minimum of five concentration levels is generally recommended. demarcheiso17025.comwaters.com

Precision (Intraday and Interday) and Accuracy

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wjarr.comich.org It is typically assessed at different levels: repeatability (intraday precision, within the same laboratory over a short time) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). youtube.comich.org Accuracy expresses the closeness of agreement between the value obtained and the true value. ich.orgwaters.com

Validation studies for methods including methoxyphenamine have provided data on precision and accuracy:

MethodAnalytePrecision TypeResultsSource
LC-MS/MSMethoxyphenamine (in urine)Intraday2.5-5.8% RSD nih.gov
Interday10.8-16.2% RSD nih.gov
HPLCMethoxyphenamine HClIntraday0.4-0.6% RSD researchgate.netnih.gov
Interday0.4-0.6% RSD researchgate.netnih.gov
LC-MS/MSMethoxyphenamine (as IS)Accuracy88.6 ± 10.9% recovery (in human plasma) core.ac.uk

Accuracy is often evaluated by analyzing samples with known concentrations of the analyte and calculating the percent recovery or the difference between the measured and true values. ich.org

Recovery Studies from Non-Human Biological Specimens

Recovery studies assess the efficiency of the analytical method in extracting and quantifying the analyte from a sample matrix. For research involving non-human biological specimens, demonstrating adequate recovery is essential to ensure accurate quantification of this compound present in these matrices. While some studies reported here involve human biological samples like urine and plasma nih.govnih.govcore.ac.uk, the principles and techniques for recovery studies are applicable to non-human specimens as well. These studies typically involve spiking blank matrix samples with known amounts of the analyte and comparing the analytical results to the expected concentrations. ich.org Techniques like liquid-liquid extraction and solid phase extraction are commonly employed in the preparation of biological samples for analysis to optimize recovery. valpo.edu

Preclinical Pharmacological Investigations of L Methoxyphenamine Non Human in Vitro and in Vivo Models

Receptor Binding and Activation Profiles

l-Methoxyphenamine exerts its effects primarily through interactions with the adrenergic system, which includes alpha and beta receptors. patsnap.com These receptors are G protein-coupled receptors that mediate the physiological responses to catecholamines like norepinephrine (B1679862) and epinephrine. indigobiosciences.comwikipedia.org

In Vitro Characterization of Beta-Adrenergic Receptor Agonism

This compound is characterized as a β-adrenergic receptor agonist. wikipedia.orgnih.govebi.ac.uk Beta-adrenergic agonists relax the muscles of the airways, leading to bronchodilation. wikipedia.org Activation of β1, β2, and β3 receptors by agonists activates adenylate cyclase, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). wikipedia.org This cascade ultimately results in smooth muscle relaxation and cardiac tissue contraction. wikipedia.org Specifically, activation of β2 receptors induces smooth muscle relaxation in the lungs, gastrointestinal tract, uterus, and various blood vessels. wikipedia.org

Competitive Binding Studies and Affinity Determination on Isolated Receptors

Studies utilizing techniques such as cellular membrane affinity chromatography (CMAC) have been employed to investigate the binding of compounds, including methoxyphenamine (B1676417), to beta-2 adrenoceptors (β2-AR) immobilized on stationary phases. researchgate.netresearchgate.net These methods can determine binding kinetics, such as dissociation rate constants (kd). researchgate.net For instance, one study determined the dissociation rate constant of methoxyphenamine to β2-AR to be 3.3 (±0.2) s⁻¹. researchgate.net Competitive binding assays are a standard method to assess the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand. nih.govgoogle.com

The following table summarizes the dissociation rate constant of methoxyphenamine for the β2-adrenergic receptor as determined by a specific in vitro method:

Receptor SubtypeDissociation Rate Constant (kd)MethodCitation
β2-AR3.3 (±0.2) s⁻¹Cellular Membrane Affinity Chromatography researchgate.net

Interactions with Adrenergic Receptor Subtypes (Alpha and Beta)

This compound activates adrenergic receptors, including both alpha and beta subtypes. patsnap.com Its bronchodilatory effect is primarily attributed to binding to beta-2 adrenergic receptors in bronchial smooth muscle, causing relaxation. patsnap.comindigobiosciences.com Additionally, it exerts decongestant effects through its action on alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction. patsnap.com While it is known as a β-adrenergic receptor agonist, its sympathomimetic action in reducing histamine-induced nasal congestion in rats is likely mediated, at least in part indirectly, with involvement of α1-adrenoceptors. selleckchem.com Adrenergic receptors are classified into alpha (α1 and α2) and beta (β1, β2, and β3) subtypes, each with distinct tissue distribution and physiological functions. indigobiosciences.comwikipedia.orgmdpi.com

Investigation of Neurotransmitter Transporter Inhibition (Dopamine, Norepinephrine, Serotonin) in Synaptosomes and Cell Lines

Research into the interaction of compounds with neurotransmitter transporters, such as those for dopamine, norepinephrine, and serotonin (B10506), often utilizes synaptosomes prepared from specific brain regions or clonal cell lines expressing these transporters. nih.govntu.edu.sg These methods allow for the characterization of drug interactions with transporter recognition sites and their effects on transporter-mediated uptake and release. nih.gov While some amphetamine-related compounds are known to interact with these transporters drugbank.comgoogleapis.com, specific detailed findings regarding the direct inhibitory effects of this compound on dopamine, norepinephrine, and serotonin transporters in synaptosomes or cell lines were not prominently found in the provided search results. However, methoxyphenamine hydrochloride is listed as a transporter substrate and transporter inhibitor in some databases. kegg.jp

Mechanistic Studies in Animal Models (Excluding Human-Relevant Safety/Toxicity and Clinical Outcomes)

Animal models are crucial for investigating the in vivo effects and mechanisms of action of pharmacological compounds. govinfo.gov

Investigation of Anti-inflammatory Effects in Rodent Models

Studies in rodent models have investigated the anti-inflammatory effects of methoxyphenamine, particularly in the context of respiratory conditions. wikipedia.orgnih.govamegroups.cn In a rat model of chronic obstructive pulmonary disease (COPD) induced by lipopolysaccharides and cigarette smoke, a methoxyphenamine compound significantly decreased the levels of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, IL-6, and TGF-beta, in bronchoalveolar lavage fluid (BALF). nih.govamegroups.cn The compound also reduced total and differential white cell counts in BALF, including neutrophils. nih.govamegroups.cn These findings suggest that methoxyphenamine possesses anti-inflammatory properties in this rodent model of airway inflammation. nih.govamegroups.cn The anti-inflammatory effect observed in these studies might be attributed to the compound acting on inflammatory cells and mediators involved in the disease process. nih.govamegroups.cnnih.govmdpi.com

The following table summarizes the observed anti-inflammatory effects of a methoxyphenamine compound in a rat model of COPD:

ModelInflammatory Marker (BALF)Effect ObservedCitation
Rat COPD ModelTNF-alphaSignificantly decreased nih.govamegroups.cn
Rat COPD ModelIL-1betaSignificantly decreased nih.govamegroups.cn
Rat COPD ModelIL-6Significantly decreased nih.govamegroups.cn
Rat COPD ModelTGF-betaSignificantly decreased nih.govamegroups.cn
Rat COPD ModelTotal White Cell CountSignificantly decreased nih.govamegroups.cn
Rat COPD ModelNeutrophilsSignificantly decreased nih.govamegroups.cn

Analysis of Effects on Nasal Congestion in Anesthetized Rat Models

Investigations in anesthetized rat models have demonstrated the ability of methoxyphenamine to inhibit nasal congestion. Nasal resistance, assessed by measuring air overflow during constant pressure ventilation of the nasal passages, was reduced by methoxyphenamine hydrochloride in a dose-dependent manner (0.01-30 mg/kg, i.v.). Methoxyphenamine was found to be less potent and less efficacious than adrenaline but produced longer-lasting responses in reducing basal nasal resistance. psu.edu Furthermore, methoxyphenamine effectively inhibited nasal congestion induced by nebulized histamine (B1213489) (0.2%). The inhibitory dose 50 (ID50) for methoxyphenamine against histamine-induced nasal congestion was determined to be 1.16 mg/kg (95% confidence limits: 0.5, 1.8 mg/kg). psu.edu

Assessment of Indirect Action via Neuronal Noradrenaline Release

Evidence suggests that the action of methoxyphenamine in inhibiting nasal congestion is, at least in part, indirect and mediated by the release of neuronal noradrenaline. The inhibitory effects of methoxyphenamine on histamine-induced nasal congestion were reduced following the administration of desmethylimipramine (0.1 and 1 mg/kg, i.v.), a noradrenaline reuptake inhibitor. This finding supports the involvement of neuronal noradrenaline release in methoxyphenamine's decongestant effect. psu.edu

Role of Alpha-1 Adrenoceptors in Mediating Effects

The released neuronal noradrenaline is believed to exert its effects by acting on alpha-1 adrenoceptors. The inhibitory effects of methoxyphenamine on histamine-induced nasal congestion were also reduced after administration of prazosin (B1663645) (0.1 and 0.3 mg/kg, i.v.), an alpha-1 adrenoceptor antagonist. This indicates that alpha-1 adrenoceptors play a role in mediating the effects of methoxyphenamine on nasal congestion in rats. psu.edu

Impact on Central Nervous System (CNS) Indicators in Mice (e.g., locomotor activity)

Studies investigating the impact of methoxyphenamine on the central nervous system in mice have included assessments of locomotor activity. In one study, a temporary and slight decrease in body temperature and locomotor activity was observed in mice exposed to methoxyphenamine smoke, suggesting a mild depressive effect on the CNS under these conditions. researchgate.net, nih.gov Further investigations involving oral administration of methoxyphenamine (1 mg/kg and 5 mg/kg) in mice showed similar body temperature changes and locomotor activity compared to inhalation, with no CNS toxicity observed at these increased oral doses. researchgate.net, nih.gov Locomotor activity in mice can be measured using methods such as monitoring activity in an open field or using a running wheel, with the latter considered potentially more suitable for evaluating CNS depression. researchgate.net

Comparative Pharmacology with Structural Analogs in Preclinical Research

Comparative pharmacological studies have examined the activity of methoxyphenamine alongside structural analogs in preclinical settings. One area of investigation has focused on the binding affinity of methoxyphenamine and other ligands to adrenoceptors. In a study utilizing immobilized β2-adrenoceptors, the association equilibrium constant (Ka) for methoxyphenamine was determined to be 1.71 × 104 M-1. rsc.org This study also provided association constants for other β2-adrenoceptor agonists, allowing for a comparison of their binding affinities relative to methoxyphenamine. The affinity rank order of the tested ligands was clenbuterol (B1669167) > tulobuterol (B1682040) > salbutamol (B1663637) > terbutaline (B1683087) > methoxyphenamine. rsc.org While the Ka values calculated by this chromatographic method were generally lower than those from radioligand binding studies, the linear relationships observed suggested a single type of binding site for the tested ligands on the immobilized β2-adrenoceptor. rsc.org

Data Table: Association Equilibrium Constants (Ka) for β2-Adrenoceptor Agonists

CompoundAssociation Constant (Ka, M-1)
Clenbuterol3.43 × 104
Tulobuterol2.09 × 104
Salbutamol1.98 × 104
Terbutaline1.84 × 104
Methoxyphenamine1.71 × 104

Data derived from a study using immobilized β2-adrenoceptors. rsc.org

Metabolic Profiling and Enzymatic Biotransformation of L Methoxyphenamine

Identification of Key Metabolic Pathways in Non-Human Systems and In Vitro Models

The metabolism of methoxyphenamine (B1676417) has been investigated in various models, including rats and in vitro preparations using human enzymes. These studies have consistently identified O-demethylation, N-demethylation, and aromatic hydroxylation as the principal metabolic routes. mims.comcapes.gov.brdss.go.th Analysis of urine and plasma in these models has allowed for the identification and quantification of methoxyphenamine and its metabolites. researchgate.netnih.gov

O-Demethylation Pathway and Resulting Metabolites

O-demethylation is a major metabolic pathway for l-methoxyphenamine. This process involves the removal of the methyl group from the methoxy (B1213986) substituent on the aromatic ring. The primary metabolite resulting from O-demethylation is O-desmethylmethoxyphenamine (ODMP), also known as 2-(2-aminopropyl)phenol. researchgate.netnih.govchem960.comnih.gov Studies in rats and humans have shown significant urinary excretion of ODMP after methoxyphenamine administration. capes.gov.brresearchgate.netnih.gov

N-Demethylation Pathway and Resulting Metabolites

Another significant metabolic route is N-demethylation, which involves the removal of the methyl group from the secondary amine function of this compound. mims.comdshs-koeln.de This pathway yields N-desmethylmethoxyphenamine (NDMP), also referred to as 1-(2-methoxyphenyl)propan-2-amine (B95777) or 2-methoxyamphetamine. researchgate.netnih.govchem960.comnih.gov The formation of NDMP has been observed in both human and monkey metabolism studies. nih.gov

Aromatic Hydroxylation Pathway and Resulting Metabolites (e.g., 5-hydroxymethoxyphenamine (B1197144), novel isomers)

Aromatic hydroxylation is another crucial metabolic pathway that occurs on the phenyl ring of this compound. mims.comdshs-koeln.de A key metabolite formed through this pathway is 5-hydroxymethoxyphenamine. researchgate.netnih.govnih.govuni.lu This metabolite can subsequently undergo conjugation, such as glucuronidation, before excretion. dshs-koeln.denih.gov In addition to 5-hydroxymethoxyphenamine, in vitro studies using human CYP2D6 enzymes have indicated the formation of at least one other novel ring-hydroxylated metabolite isomeric with 5-hydroxymethoxyphenamine. nih.gov

Characterization of Cytochrome P-450 (CYP) Enzyme Involvement

Cytochrome P-450 (CYP) enzymes play a central role in the oxidative metabolism of many xenobiotics, including this compound. wikipedia.org Various studies have characterized the involvement of specific CYP isoenzymes in the biotransformation of this compound.

Role of CYP2D6 in O-Demethylation and Aromatic Hydroxylation

Cytochrome P-450 2D6 (CYP2D6) is a major enzyme responsible for the metabolism of a significant proportion of therapeutic drugs and is heavily involved in the biotransformation of this compound. sci-hub.seresearchgate.net Research indicates that CYP2D6 is the primary enzyme catalyzing both the O-demethylation and aromatic ring hydroxylation of methoxyphenamine. nih.govnih.govresearchgate.net Studies comparing extensive and poor metabolizers of debrisoquine (B72478), a known CYP2D6 substrate, have shown marked differences in the urinary excretion of O-demethylmethoxyphenamine and 5-hydroxymethoxyphenamine, highlighting the significant role of CYP2D6 in these pathways. researchgate.netnih.gov Inhibition of CYP2D6 activity, for instance by quinidine (B1679956), has been shown to completely inhibit the in vitro metabolism of methoxyphenamine to ODMP, 5-hydroxymethoxyphenamine, and its novel isomer. nih.gov

Distinction of CYP Isoenzymes Mediating N-Demethylation

While CYP2D6 is heavily involved in O-demethylation and aromatic hydroxylation, studies suggest that the N-demethylation of this compound is mediated by different CYP enzyme(s). researchgate.netnih.govsci-hub.se Observations in individuals with different debrisoquine metabolic phenotypes (extensive vs. poor metabolizers) revealed no significant differences in the urinary excretion of N-desmethylmethoxyphenamine or in the ratios of methoxyphenamine to N-desmethylmethoxyphenamine. capes.gov.brresearchgate.netnih.gov This contrasts with the clear differences observed for the O-demethylated and hydroxylated metabolites, indicating that the CYP isoenzyme(s) responsible for N-demethylation are distinct from CYP2D6. researchgate.netnih.gov

Here is a summary of the metabolic pathways and involved enzymes:

Metabolic PathwayResulting Metabolite(s)Primary Enzyme(s) Involved
O-DemethylationO-desmethylmethoxyphenamine (ODMP)CYP2D6
N-DemethylationN-desmethylmethoxyphenamine (NDMP)Distinct CYP isoenzyme(s)
Aromatic Hydroxylation5-hydroxymethoxyphenamine, Novel isomersCYP2D6

In Vitro Metabolism Studies Using Liver Preparations and Transfected Cell Lines

In vitro studies employing liver preparations and cell lines have been instrumental in identifying the key metabolic pathways of methoxyphenamine. These studies have revealed that methoxyphenamine undergoes several transformations, including O-demethylation, N-demethylation, and aromatic hydroxylation. nih.govnih.gov

Rat Liver Microsomes and Strain Differences in Metabolism

Studies using rat liver microsomes have demonstrated that methoxyphenamine is metabolized to O-demethylmethoxyphenamine (O-desmethyl-MP), N-demethylmethoxyphenamine (N-desmethyl-MP), and 5-hydroxymethoxyphenamine (5-hydroxy-MP). nih.gov These metabolic pathways are, at least partly, mediated by an NADPH-dependent cytochrome P-450 system, as indicated by inhibition studies. nih.gov

Significant strain differences in the in vitro metabolism of methoxyphenamine have been observed in female Lewis and Dark Agouti (DA) rats, which serve as proposed models for human debrisoquine phenotypes. nih.govnih.gov Specifically, methoxyphenamine O-demethylase and 5-hydroxylase activity were found to be lower in DA rats compared to Lewis rats. nih.gov

Human B-Lymphoblastoid Cell Lines and Microsomes Expressing CYP2D6

Investigations utilizing commercially available microsomes prepared from human AHH-1 TK+/- cells expressing CYP2D6 have confirmed the significant involvement of this enzyme in the metabolism of methoxyphenamine. nih.gov CYP2D6 catalyzes the formation of O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (5HMP). nih.gov Additionally, these studies have revealed that CYP2D6 is involved in the catalysis of another ring-hydroxylated metabolite of methoxyphenamine, which is isomeric with 5HMP. nih.gov However, CYP2D6 does not appear to be involved in the formation of N-desmethylmethoxyphenamine. nih.gov

Inhibition Studies with Selective CYP Inhibitors (e.g., SKF 525-A, carbon monoxide, quinidine)

Inhibition studies using selective cytochrome P-450 (CYP) inhibitors have helped to elucidate the specific enzymes responsible for methoxyphenamine metabolism. SKF 525-A and carbon monoxide have been shown to inhibit the metabolic pathways leading to O-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, and 5-hydroxymethoxyphenamine in rat liver preparations, indicating the involvement of a cytochrome P-450 system. nih.gov SKF-525A is known to inhibit hepatic drug metabolism by inhibiting the cytochrome P450 system. sigmaaldrich.com

Studies with human CYP2D6 microsomes have shown that quinidine is a potent inhibitor of CYP2D6-catalyzed oxidations of methoxyphenamine. nih.gov The inclusion of quinidine resulted in complete inhibition of the metabolism of methoxyphenamine to ODMP, 5HMP, and its novel isomer. nih.gov This indicates that the cytochrome P-450 isoenzyme mediating the metabolism of methoxyphenamine to O-desmethyl-MP is similar to that mediating the metabolism of debrisoquine and sparteine (B1682161), based on competitive inhibition observed with debrisoquine and sparteine in rat liver preparations. nih.gov Quinidine is a potent inhibitor of CYP2D6. amazonaws.com

Kinetic Analysis of Metabolic Transformations in In Vitro Systems

Kinetic analysis of the metabolic transformations of methoxyphenamine in in vitro systems, such as rat liver preparations, has been conducted to determine parameters like Km and Vmax. nih.gov The Michaelis-Menten equation is commonly used to model nonlinear metabolism and estimate parameters like Vmax and Km. slideshare.netwikipedia.org While specific kinetic values (Km, Vmax, CLint) for methoxyphenamine metabolism in different systems are often reported in detailed research findings, the search results confirm that these analyses are performed to understand the rate and capacity of the enzymatic biotransformation. nih.govshimadzu.com.cn

Computational Chemistry and Structure Activity Relationship Sar Studies of L Methoxyphenamine

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the binding affinity. Molecular dynamics (MD) simulations extend this analysis by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into stability, flexibility, and dynamic interactions in a more realistic environment. chemmethod.commdpi.combiotechrep.irnih.gov These methods are valuable for understanding how l-methoxyphenamine might interact with its biological targets, such as β-adrenergic receptors, for which it is known to be an agonist. wikipedia.orgnih.gov

While specific detailed molecular docking and dynamics studies focused solely on this compound binding to its primary targets were not extensively found in the search results, the principles of these methods are directly applicable. Docking predicts initial binding poses and energies, considering factors like hydrogen bonds, hydrophobic interactions, and steric fit. mdpi.combiorxiv.org MD simulations then explore the stability of these docked poses over time, accounting for the flexibility of both the ligand and the receptor, as well as the influence of the surrounding solvent. chemmethod.combiotechrep.ir This dynamic perspective can reveal transient interactions and conformational changes that are missed in static docking studies, offering a more complete picture of the binding event. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural properties of a set of compounds with their biological activities. psu.edu These models can then be used to predict the activity of new or untested compounds based on their structures. psu.edu QSAR is a powerful tool in drug discovery and optimization, allowing for the identification of key molecular features that contribute to desired biological effects. psu.edu

While comprehensive QSAR studies specifically centered on a large dataset of this compound analogs and their activities were not prominently featured in the search results, this compound has been included as a compound in broader QSAR models, particularly in the context of predicting interactions with cytochrome P450 enzymes. researchgate.netresearchgate.net

Predictive Models for Cytochrome P450 Substrate Recognition and Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of many drugs and xenobiotics. europa.eunih.govmdpi.com Predicting how a compound interacts with CYP enzymes, either as a substrate or inhibitor, is vital for understanding its pharmacokinetic profile and potential for drug-drug interactions. nih.govmdpi.com Computational methods, including QSAR, docking, and molecular dynamics simulations, are employed to predict CYP-mediated metabolism. europa.eunih.gov

This compound has been identified as a substrate for CYP2D6, a key enzyme involved in the metabolism of many clinically used drugs. nih.gov Studies have confirmed that CYP2D6 catalyzes the metabolism of methoxyphenamine (B1676417) to O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine (B1197144), among other metabolites. nih.gov QSAR models have been developed to predict CYP2D6 substrate activity and inhibition, and methoxyphenamine has been included in the training sets of some of these models, such as those developed using MultiCASE, LeadScope, and MDL QSAR systems. researchgate.netresearchgate.net These models aim to identify structural features that influence a compound's likelihood of being metabolized or inhibiting CYP2D6. researchgate.net

Application of QSAR in Identifying Relevant Chemical Features for Activity

QSAR models function by correlating molecular descriptors (numerical representations of chemical structure and properties) with biological activity. psu.edu These descriptors can capture various aspects of a molecule, including electronic, steric, and lipophilic properties. By analyzing the QSAR models in which this compound or closely related compounds are included, researchers can identify which structural features are statistically significant predictors of a particular activity. psu.edu

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a technique used to represent the essential 3D spatial arrangement of chemical features required for a molecule to exert a specific biological effect. slideshare.netmdpi.com These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. slideshare.netmdpi.com Pharmacophore models can be derived from the 3D structures of known active ligands (ligand-based pharmacophore modeling) or from the structure of the target receptor (structure-based pharmacophore modeling). slideshare.netfrontiersin.org

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. fiveable.mewikipedia.org The biological activity of a molecule is often highly dependent on its conformation when it interacts with a biological target. fiveable.me Stereochemistry, particularly the presence of chiral centers, introduces different spatial arrangements (stereoisomers) that can have vastly different biological activities. nih.govnih.gov this compound contains a chiral center at the carbon atom bearing the methyl group and the amine group.

Emerging Research Applications and Future Directions

Utility as a Model Compound in Preclinical Pharmacological Research

l-Methoxyphenamine serves as a valuable model compound in preclinical pharmacological research, particularly for understanding the mechanisms of related compounds. neogen.comresearchgate.net

Mimicry of Related Compounds for Mechanistic Understanding in Animal Studies

In animal studies, this compound can mimic the effects of structurally related stimulant drugs, such as methamphetamine, allowing researchers to investigate underlying mechanisms without using controlled substances. researchgate.net Studies in mice have shown similar patterns of urinary excretion for both methoxyphenamine (B1676417) and methamphetamine after exposure, suggesting its potential as a model for studying the pharmacokinetics of such compounds. researchgate.net Animal models are crucial for understanding disease mechanisms, identifying therapeutic targets, and evaluating treatment responses, including pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME). ijrpc.com They also aid in the identification and validation of biomarkers. ijrpc.com

Development of Analytical Methods as an Internal Standard in Broader Assays

This compound, often in its hydrochloride salt form, is utilized as an internal standard in the development and validation of analytical methods for detecting and quantifying various sympathomimetic amines and related substances in biological matrices like urine and hair. nih.govnih.gov The use of an internal standard is critical for ensuring the accuracy and reproducibility of quantitative analyses by compensating for variations in sample preparation and instrument performance. nih.govoup.com For instance, deuterium-labelled methoxyphenamine has been employed as an internal standard in GC/MS methods for the determination of methoxyphenamine in beard hair samples. nih.gov Similarly, methoxyphenamine hydrochloride has been used as an internal standard in GC-MS methods for the simultaneous determination of several sympathomimetic amines in urine. nih.gov

Advancements in Analytical Methodologies for Comprehensive Compound Characterization

Significant advancements in analytical methodologies are being applied to the comprehensive characterization of this compound, including the identification and quantification of its metabolites and its detection in various matrices. ipfs.io

Integration of Advanced Techniques for Metabolite Identification and Quantification

Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), are integral to the identification and quantification of this compound and its metabolites. sigmaaldrich.cndshs-koeln.detandfonline.comijpras.com These methods offer high sensitivity, specificity, and efficiency for analyzing complex biological samples. ijpras.com For example, GC-MS and LC-MS/MS have been used to analyze methoxyphenamine and its metabolites, such as O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine (B1197144), in doping control analysis. dshs-koeln.de Acetylation procedures can be used in conjunction with these techniques to improve the extraction and chromatographic properties of metabolites. nih.gov High-resolution mass spectrometry (HRMS) with advanced data processing techniques further enhances the metabolite identification process, allowing for the confident identification of unknown metabolites by comparing fragmentation patterns and chromatographic retention with synthetic standards. ijpras.comwur.nlnih.gov

Application in Forensic Chemistry and Pharmaceutical Quality Control (beyond human-use safety)

This compound and its analysis play a role in forensic chemistry and pharmaceutical quality control. ijrpc.comipfs.iotandfonline.com In forensic settings, analytical methods are developed and validated for the detection and quantification of drugs and their metabolites in various biological matrices for purposes such as doping control and illicit drug profiling. neogen.comdshs-koeln.deenfsi.eu Methoxyphenamine, being structurally related to controlled stimulants, is of interest in forensic analysis. dshs-koeln.de Advanced techniques like GC-MS and LC-MS/MS are routinely used in forensic laboratories for the identification and quantification of sympathomimetic amines, with methoxyphenamine sometimes used as an internal standard. nih.govmaps.org In pharmaceutical quality control, analytical methods are essential for ensuring the identity, purity, and quality of drug substances and products. austintexas.govmdpi.com While the focus here is beyond human-use safety, these methods are applied to characterize and quantify compounds like methoxyphenamine in pharmaceutical preparations or as reference standards. researchgate.netlgcstandards.comvwr.com For instance, HPLC methods have been developed for the simultaneous determination of methoxyphenamine hydrochloride along with other compounds in pharmaceutical dosage forms, demonstrating good linearity, precision, and accuracy. researchgate.net

Continued Exploration of Enzymatic Biotransformation Mechanisms

Research continues to explore the enzymatic biotransformation mechanisms of this compound. dshs-koeln.denih.gov Studies have identified the involvement of cytochrome P450 enzymes, particularly CYP2D6, in the metabolism of methoxyphenamine. nih.govtandfonline.com Metabolic pathways include O-demethylation to O-desmethylmethoxyphenamine, N-demethylation to N-desmethylmethoxyphenamine, and aromatic hydroxylation, primarily at the 5-position, yielding 5-hydroxymethoxyphenamine. dshs-koeln.detandfonline.comnih.govtandfonline.com An additional ring-hydroxylated metabolite, possibly a 3-hydroxy-2-methoxy derivative, has also been tentatively identified. tandfonline.com In vitro studies using human liver microsomes and CYP2D6-expressed cells have confirmed the role of CYP2D6 in the formation of these metabolites. nih.govtandfonline.com Inhibition studies with compounds like quinidine (B1679956) and sparteine (B1682161) have provided further evidence for the involvement of CYP2D6-like enzymes in methoxyphenamine metabolism. tandfonline.comnih.govresearchgate.net Strain differences in metabolism observed in animal models like Lewis and Dark Agouti rats, which are models for human debrisoquine (B72478) phenotypes, also highlight the influence of genetic polymorphisms in biotransformation enzymes on methoxyphenamine metabolism. tandfonline.comtandfonline.com Microbial transformation models, such as Cunninghamella species, are also being explored for their ability to mimic mammalian metabolism of xenobiotics, including methoxyphenamine, and can be useful models for drug interaction studies. researchgate.net

Discovery of Novel Metabolites and Uncharacterized Metabolic Pathways

Studies on the metabolism of methoxyphenamine have identified several metabolites formed through different pathways. In vitro metabolism studies using rat liver preparations revealed the formation of O-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, and 5-hydroxymethoxyphenamine. researchgate.net These metabolic transformations were found to be mediated, at least in part, by an NADPH-dependent cytochrome P-450 system, as indicated by inhibition studies with SKF 525-A and carbon monoxide. researchgate.net

Research utilizing human cytochrome P450 enzyme preparations, specifically CYP2D6 microsomes, confirmed the involvement of CYP2D6 in the metabolism of methoxyphenamine to O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine. researchgate.net This research also revealed the catalysis by CYP2D6 of a novel, previously uncharacterized, ring-hydroxylated metabolite that is isomeric with 5-hydroxymethoxyphenamine. researchgate.net The identification of this novel isomer highlights the ongoing potential for discovering uncharacterized metabolic pathways of methoxyphenamine.

Elucidation of Specificities for Various Metabolic Enzymes

Investigations into the enzymatic specificity of methoxyphenamine metabolism have provided insights into the cytochrome P-450 isoenzymes involved. The metabolic transformation of methoxyphenamine to O-desmethylmethoxyphenamine in vitro was competitively inhibited by debrisoquine and sparteine, suggesting that the cytochrome P-450 isoenzyme responsible for this metabolic step is similar to the one metabolizing debrisoquine and sparteine. researchgate.net However, no inhibition was observed with methenytoin. researchgate.net

Further studies with human CYP2D6 microsomes confirmed the involvement of CYP2D6 in the O-demethylation and 5-hydroxylation of methoxyphenamine. researchgate.net The N-demethylation pathway, however, was not found to be catalyzed by CYP2D6, indicating the involvement of a different cytochrome P-450 form for this specific metabolic step. researchgate.netdoi.org Inhibition studies using quinidine and quinine (B1679958) showed that quinidine was a more potent inhibitor of the CYP2D6-catalyzed oxidations of methoxyphenamine, leading to complete inhibition of the formation of O-desmethylmethoxyphenamine, 5-hydroxymethoxyphenamine, and its novel isomer. researchgate.net Strain differences in the in vitro metabolism of methoxyphenamine have also been observed in rats, with lower O-demethylase and 5-hydroxylase activity noted in Dark Agouti rats compared to Lewis rats, which are models for human debrisoquine phenotypes. researchgate.net

Development of Novel Analogs for Structure-Activity Relationship Elucidation (excluding therapeutic development)

This compound belongs to the class of substituted amphetamines, where structural modifications lead to a variety of related compounds. uni.lursc.org Structure-activity relationship (SAR) studies generally aim to understand how chemical structure influences biological activity. While the concept of developing novel analogs for SAR is a common practice in chemical research, particularly within compound classes like substituted amphetamines, specific detailed research findings on the development of novel this compound analogs solely for the purpose of non-therapeutic SAR elucidation were not prominently featured in the consulted literature. Research often focuses on the metabolic fate of the parent compound and the enzymes involved in its transformation.

Q & A

Q. What are the established synthetic routes for l-Methoxyphenamine, and how can researchers optimize reaction conditions for high purity?

Methodological Answer: this compound is synthesized via the reductive amination of o-methoxyphenylacetone with methylamine under catalytic hydrogenation conditions. Key considerations include:

  • Catalyst selection : Use palladium on carbon (Pd/C) or Raney nickel to improve yield .
  • Solvent optimization : Ethanol or methanol enhances solubility and reaction efficiency.
  • Purification : Recrystallization from ethanol or acetone ensures high purity (>98%), verified by melting point analysis (mp 130–132°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chiral integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 7.2–6.8 (aromatic protons), δ 3.8 (methoxy group), δ 2.9 (methylamine protons) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 180.1) confirms molecular weight.
  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers, critical for pharmacological activity studies .

Q. How should researchers design in vitro assays to evaluate this compound’s bronchodilatory activity?

Methodological Answer:

  • Isolated tracheal ring assays : Use guinea pig trachea pre-contracted with histamine (1 μM) to measure relaxation.
  • Dose-response curves : Compare EC₅₀ values with reference bronchodilators (e.g., salbutamol).
  • Receptor specificity : Block β₂-adrenergic receptors with propranolol to confirm target engagement .

Advanced Research Questions

Q. What methodologies are employed to map this compound’s metabolic pathways in vivo?

Methodological Answer:

  • Urinary metabolite profiling : Administer this compound (10 mg/kg) to rodents, collect urine over 24h, and analyze via LC-QTOF-MS. Key metabolites include hydroxylated derivatives (e.g., 4-OH-l-Methoxyphenamine) and glucuronide conjugates .
  • Enzyme inhibition assays : Incubate with human liver microsomes and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

  • Parameter screening : Systematically vary temperature (25–60°C), catalyst loading (1–5%), and reaction time (12–48h).
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables.
  • Quality control : Compare purity metrics (HPLC, NMR) across batches to isolate batch-specific impurities .

Q. What strategies are effective for studying stereoselective receptor interactions of this compound?

Methodological Answer:

  • Molecular docking : Use β₂-adrenergic receptor crystal structures (PDB ID: 2RH1) to model enantiomer binding.
  • Functional assays : Compare cAMP production in HEK-293 cells transfected with β₂ receptors for each enantiomer.
  • In vivo enantiomer separation : Apply chiral SFC (supercritical fluid chromatography) to isolate enantiomers for individual testing .

Q. How should researchers address contradictory pharmacokinetic data between animal models and human trials?

Methodological Answer:

  • Interspecies scaling : Adjust doses using allometric principles (e.g., body surface area normalization).
  • Population pharmacokinetics (PopPK) : Use NONMEM to model variability in clearance and volume of distribution.
  • In vitro-in vivo correlation (IVIVC) : Compare hepatocyte metabolism data across species to identify translational gaps .

Q. What advanced techniques elucidate this compound’s off-target effects in CNS studies?

Methodological Answer:

  • Radioligand binding assays : Screen against 5-HT, dopamine, and σ receptors at 10 μM concentrations.
  • Microdialysis in rodents : Measure extracellular neurotransmitter levels (dopamine, serotonin) in the nucleus accumbens post-administration.
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in brain tissues after chronic exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.